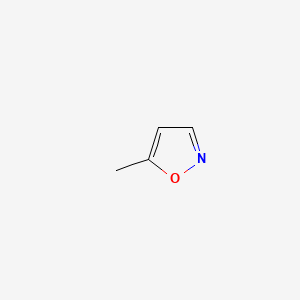
5-メチルイソキサゾール
概要
説明
5-Methylisoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions in the ring.
科学的研究の応用
5-Methylisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: 5-Methylisoxazole derivatives are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals
作用機序
Target of Action
5-Methylisoxazole is a five-membered heterocyclic pharmacophore that is widely used in drug discovery research .
Mode of Action
It is known that functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity
Biochemical Pathways
It is known that isoxazole and its derivatives have a broad spectrum of pharmacological properties
Pharmacokinetics
It is known that similar compounds, such as zonampanel, an α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor antagonist, are predominantly excreted in the urine unchanged
Action Environment
It is known that the presence of certain solvents can modulate the competition between amide-containing isoxazole compounds
準備方法
Synthetic Routes and Reaction Conditions: 5-Methylisoxazole can be synthesized through several methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . Another method includes the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form hydrazone, followed by ring closure with hydroxylamine under alkaline conditions .
Industrial Production Methods: Industrial production of 5-Methylisoxazole often employs catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield. These methods are advantageous due to their reduced reaction times and lower energy consumption .
化学反応の分析
Types of Reactions: 5-Methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can yield dihydroisoxazoles.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of dihydroisoxazoles.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
類似化合物との比較
Isoxazole: The parent compound with similar structural features but without the methyl group.
3-Amino-5-methylisoxazole: A derivative with an amino group at the third position.
5-Amino-3-methylisoxazole: Another derivative with an amino group at the fifth position
Uniqueness: 5-Methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group at the fifth position influences its electronic properties and interaction with biological targets .
特性
IUPAC Name |
5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-2-3-5-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQOIYCTCOEHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064000 | |
| Record name | Isoxazole, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5765-44-6 | |
| Record name | 5-Methylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5765-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylisoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005765446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylisoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxazole, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoxazole, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLISOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2P4IBF1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-methylisoxazole?
A1: The molecular formula of 5-methylisoxazole is C4H5NO, and its molecular weight is 83.09 g/mol.
Q2: Are there any spectroscopic data available for 5-methylisoxazole and its derivatives?
A2: Yes, research articles report using techniques like IR and 1H NMR to confirm the structures of newly synthesized 5-methylisoxazole derivatives []. X-ray crystallography has also been employed to determine the structure of specific derivatives like N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine [].
Q3: What happens when 5-methylisoxazole undergoes thermal decomposition?
A3: Studies using shock tubes have revealed that the primary products of 5-methylisoxazole thermal decomposition are propionitrile and carbon monoxide. Other byproducts include ethane, methane, acetonitrile, and hydrogen cyanide. Interestingly, the presence of toluene doesn't impact the concentrations of propionitrile and acetonitrile, suggesting a lack of radical chain reactions in their formation [].
Q4: What is the main biological target of the drug Leflunomide?
A4: Leflunomide, a derivative of 5-methylisoxazole-4-carboxamide, primarily targets dihydroorotate dehydrogenase (DHODH) []. This enzyme plays a crucial role in pyrimidine synthesis, and its inhibition is thought to be the primary mechanism behind Leflunomide's effects.
Q5: What are the concerns related to Leflunomide's metabolism?
A5: Two major concerns revolve around Leflunomide's metabolic pathway: potential liver toxicity and teratogenicity. These adverse effects are suspected to be linked to the cleavage of the N-O bond within the isoxazole ring during its conversion to the active metabolite, teriflunomide [].
Q6: Are there alternative scaffolds to the 5-methylisoxazole-4-carboxamide core of Leflunomide being explored?
A6: Yes, researchers are investigating the 5-methylisoxazole-3-carboxamide scaffold as a potentially safer alternative to Leflunomide's core structure []. Studies on a specific compound, UTL-5b, based on this scaffold, showed that it doesn't undergo N-O bond cleavage during metabolism and exhibits a lower acute toxicity profile compared to Leflunomide and teriflunomide [].
Q7: What are the pharmacological effects of 5-methylisoxazole-3-carboxamide derivatives?
A7: Research indicates that these compounds, specifically UTL-5b, maintain significant pharmacological activities despite their structural difference from Leflunomide. They exhibit anti-inflammatory and antiarthritic effects, and some even show a potential for liver protection, unlike Leflunomide, which carries a risk of liver toxicity [].
Q8: How does 5-methylisoxazole relate to the function of AMPA receptors?
A8: The compound α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) is a key excitatory neurotransmitter in the brain and acts on AMPA receptors. Several studies investigated the role of 5-methylisoxazole derivatives, particularly as antagonists of AMPA receptors. These antagonists show potential in modulating AMPA receptor activity, suggesting possible therapeutic avenues for conditions involving glutamate excitotoxicity [, , , , , , , , ].
Q9: How do agonists of metabotropic glutamate receptors (mGluRs) influence APP processing?
A9: Research shows that activating mGluRs in rat brain cortical and hippocampal slices leads to an increase in the release of soluble amyloid precursor protein derivatives (APPs) []. This effect is mediated through protein kinase C (PKC)-dependent mechanisms.
Q10: What is the role of AMPA receptors in the control of growth hormone (GH) secretion?
A10: Studies on rats revealed that AMPA receptors play a stimulatory role in GH secretion throughout their lifespan []. This effect involves nitric oxide synthesis during the prepubertal stage and impacts pulsatile GH secretion in adulthood [].
Q11: How do serotonin receptors interact with AMPA receptors in the context of GH secretion?
A11: Research indicates that stimulating serotonin receptors, specifically 5-HT1 and 5-HT2 receptors, using specific agonists can inhibit the AMPA-stimulated GH secretion in prepubertal male rats []. Conversely, activating 5-HT3 receptors enhances the effect of AMPA on GH secretion [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




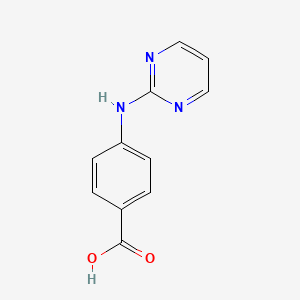
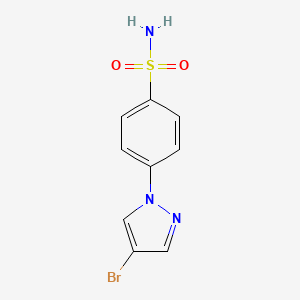
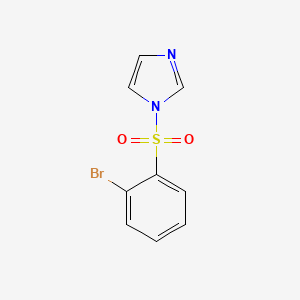
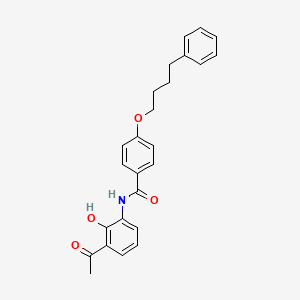
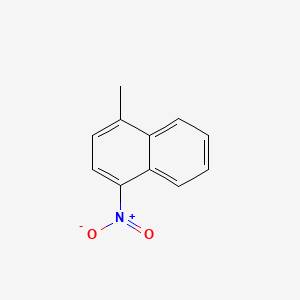
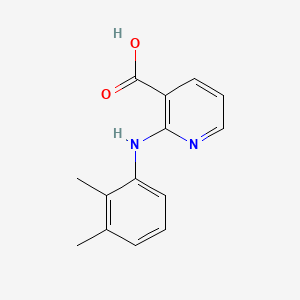
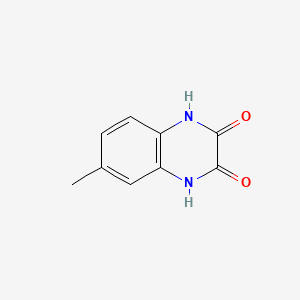



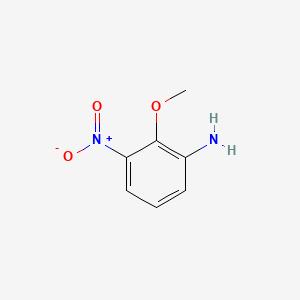
![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)
